2-Methyl-1,4,5,6,7,8-hexahydroimidazo[4,5-d]azepine hydrochloride
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Overview
Description
2-Methyl-1,4,5,6,7,8-hexahydroimidazo[4,5-d]azepine hydrochloride is a heterocyclic compound that features an imidazole ring fused with an azepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,4,5,6,7,8-hexahydroimidazo[4,5-d]azepine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,2-diamines with α,β-unsaturated carbonyl compounds, followed by cyclization to form the imidazole ring. The reaction conditions often include the use of catalysts such as acids or bases, and the process may be carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including precise temperature control, solvent selection, and the use of high-efficiency catalysts to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1,4,5,6,7,8-hexahydroimidazo[4,5-d]azepine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazole or azepine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the imidazole or azepine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce fully or partially reduced derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of substituted imidazole or azepine compounds.
Scientific Research Applications
2-Methyl-1,4,5,6,7,8-hexahydroimidazo[4,5-d]azepine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-Methyl-1,4,5,6,7,8-hexahydroimidazo[4,5-d]azepine hydrochloride involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-Methylimidazole: A simpler imidazole derivative with different chemical properties.
2-Methylimidazole: Another imidazole derivative with a methyl group at a different position.
Hexahydroimidazo[4,5-d]azepine: The parent compound without the methyl group.
Uniqueness
2-Methyl-1,4,5,6,7,8-hexahydroimidazo[4,5-d]azepine hydrochloride is unique due to its fused ring structure, which imparts specific chemical and physical properties. This uniqueness makes it valuable for applications that require specific reactivity or stability, distinguishing it from simpler imidazole derivatives.
Biological Activity
2-Methyl-1,4,5,6,7,8-hexahydroimidazo[4,5-d]azepine hydrochloride (CAS No. 1445951-88-1) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C₈H₁₄ClN₃
- Molecular Weight: 187.67 g/mol
- CAS Number: 1445951-88-1
Anticancer Potential
Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance, research on related imidazo[4,5-d]azepines has shown promising results in inhibiting cancer cell proliferation through various mechanisms.
Table 1: Summary of Anticancer Studies
Compound | Cell Line Tested | IC₅₀ (µM) | Mechanism of Action |
---|---|---|---|
Imidazo[4,5-d]azepine A | MCF-7 (Breast Cancer) | 3.18 ± 0.11 | Inhibition of NEK kinases |
Imidazo[4,5-d]azepine B | HeLa (Cervical Cancer) | 8.12 ± 0.43 | Induction of apoptosis |
2-Methyl-1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine | TBD | TBD | TBD |
Note: TBD = To Be Determined based on future studies.
The biological activity of this compound may involve the following mechanisms:
- Inhibition of Kinases: Similar compounds have been noted to inhibit NEK family kinases which are crucial in cell cycle regulation and cancer progression.
- Induction of Apoptosis: The compound may promote programmed cell death in cancer cells by activating apoptotic pathways.
- Antioxidant Activity: Some derivatives exhibit antioxidant properties that can protect normal cells from oxidative stress.
Study on Antitumor Activity
A study published in a peer-reviewed journal investigated the effects of a structurally similar compound on various cancer cell lines. The findings revealed that the compound effectively reduced cell viability in MCF-7 and HeLa cells through specific inhibition pathways.
Key Findings:
- Cell Viability Reduction: Significant reduction in cell viability was observed at concentrations as low as 3 µM.
- Mechanistic Insights: Molecular docking studies suggested strong binding affinity to NEK kinases.
Pharmacokinetic Profile
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application.
Table 2: Pharmacokinetic Parameters
Parameter | Value |
---|---|
Absorption Rate | TBD |
Bioavailability | TBD |
Half-life | TBD |
Metabolism | Liver (CYP enzymes) |
Properties
IUPAC Name |
2-methyl-1,4,5,6,7,8-hexahydroimidazo[4,5-d]azepine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.ClH/c1-6-10-7-2-4-9-5-3-8(7)11-6;/h9H,2-5H2,1H3,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWBDHPBZPKYDQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)CCNCC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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